molecular formula C25H25ClN2O B6088616 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one

1-[4-(3-Chlorophenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one

Cat. No.: B6088616
M. Wt: 404.9 g/mol
InChI Key: YVKLSQXMMZJNAD-UHFFFAOYSA-N
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Description

1-[4-(3-Chlorophenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a 3,3-diphenylpropan-1-one moiety. This compound is known for its potential pharmacological activities, particularly as a serotonergic antagonist, which means it can bind to serotonin receptors and block their activation .

Preparation Methods

The synthesis of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-[4-(3-Chlorophenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-[4-(3-Chlorophenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its interactions with biological receptors, particularly serotonin receptors, to understand its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in treating conditions related to serotonin imbalance, such as depression and anxiety disorders.

    Industry: The compound is used in the development of new pharmaceuticals and as a standard in quality control processes.

Mechanism of Action

The mechanism of action of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one involves its interaction with serotonin receptors. As a serotonergic antagonist, it binds to serotonin receptors (such as 5-HT1D) and prevents serotonin from activating these receptors. This blockade can modulate neurotransmitter release and influence various physiological processes, including mood regulation and pain perception .

Comparison with Similar Compounds

1-[4-(3-Chlorophenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN2O/c26-22-12-7-13-23(18-22)27-14-16-28(17-15-27)25(29)19-24(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-13,18,24H,14-17,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKLSQXMMZJNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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